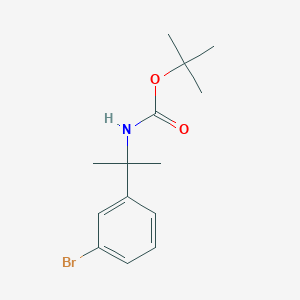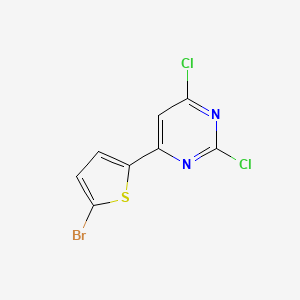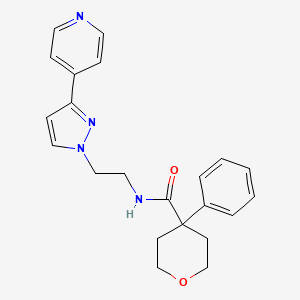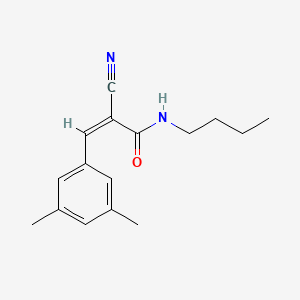
(Z)-N-butyl-2-cyano-3-(3,5-dimethylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-N-butyl-2-cyano-3-(3,5-dimethylphenyl)prop-2-enamide” is a complex organic compound. Based on its name, it likely contains a cyano group (-CN), a butyl group (a four-carbon chain), and a phenyl group (a six-carbon ring), among other features .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyano group and the attachment of the butyl and phenyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of carbon, hydrogen, and nitrogen atoms. The “Z” in the name suggests that it contains a double bond with specific stereochemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, density, and solubility. These properties are determined by the compound’s molecular structure .Applications De Recherche Scientifique
Chemistry and Biochemistry of Acrylamides
Acrylamides, closely related to the structure of interest, have been extensively studied for their formation in food processing and potential health implications. Their presence in foods formed under conditions that induce Maillard browning products highlights the importance of understanding their chemistry and biochemistry. The synthesis and applications of polyacrylamide, derived from acrylamide, span across soil conditioning, wastewater treatment, and laboratory use for protein separation by electrophoresis, underlining the compound's versatility in scientific and industrial applications (Friedman, 2003).
Pharmacological Applications of Sulfonamides
Sulfonamides represent a class of compounds with a structural motif similar to the one of interest, possessing a wide range of pharmacological applications. They have been employed in the synthesis of diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics, among others. Recent patents have focused on novel sulfonamide derivatives for antiglaucoma treatments and as diagnostic tools for tumor-associated isoforms, indicating the ongoing relevance of this structural class in therapeutic development (Carta, Scozzafava, & Supuran, 2012).
Nanomaterials and Environmental Impact
The emergence of engineered nanomaterials (ENMs) in the environment, including TiO2, ZnO, Ag, fullerenes, CNT, and CeO2, has raised concerns about their potential impact on ecological and human health. Reviews on environmental concentrations of ENMs highlight the importance of understanding their fate and behavior in aquatic environments, soils, and air. This context may offer insights into the environmental considerations necessary for managing compounds with similar properties to (Z)-N-butyl-2-cyano-3-(3,5-dimethylphenyl)prop-2-enamide, emphasizing the need for sustainable practices in its use and disposal (Gottschalk, Sun, & Nowack, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(Z)-N-butyl-2-cyano-3-(3,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-4-5-6-18-16(19)15(11-17)10-14-8-12(2)7-13(3)9-14/h7-10H,4-6H2,1-3H3,(H,18,19)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPFDXJYBQCUOI-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC(=CC(=C1)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CC(=CC(=C1)C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

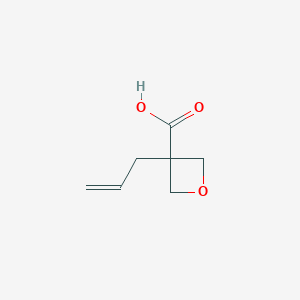
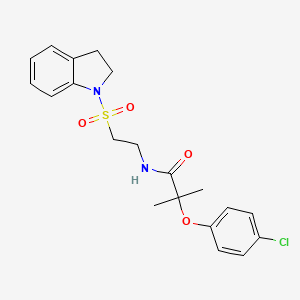
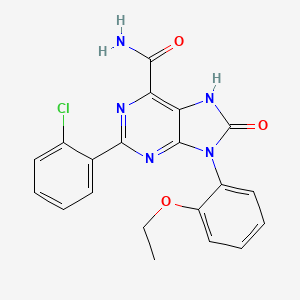
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2942341.png)
![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone](/img/structure/B2942342.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2942343.png)


![2-Chloro-4-fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2942347.png)
![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2942348.png)
